molecular formula C19H23N3O2 B14183107 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine CAS No. 870888-37-2

1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B14183107
CAS No.: 870888-37-2
M. Wt: 325.4 g/mol
InChI Key: PLPMLPFOKWSPJI-UHFFFAOYSA-N
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Description

1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is a complex organic compound that features a nitronaphthalene moiety linked to a pyrrolidinyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by the formation of a piperidine ring and subsequent attachment of a pyrrolidine group. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-(4-aminonaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyrrolidine rings can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • 1-(4-Nitronaphthalen-1-yl)piperidine
  • 1-(4-Nitronaphthalen-1-yl)-4-methylpiperidine
  • 1-(4-Nitronaphthalen-1-yl)-4-(morpholin-4-yl)piperidine

Uniqueness: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a nitronaphthalene moiety and a pyrrolidinyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

870888-37-2

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-nitronaphthalen-1-yl)-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C19H23N3O2/c23-22(24)19-8-7-18(16-5-1-2-6-17(16)19)21-13-9-15(10-14-21)20-11-3-4-12-20/h1-2,5-8,15H,3-4,9-14H2

InChI Key

PLPMLPFOKWSPJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C3=CC=C(C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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